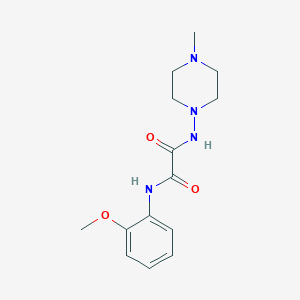

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperazinyl group attached to an oxalamide backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of N1-(2-hydroxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide.

Reduction: Formation of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Research indicates that N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide exhibits various biological activities:

- Antitumor Activity : The compound has been studied for its potential to inhibit ribosomal S6 kinase (RSK), which plays a critical role in cell growth and survival. Inhibition of RSK can modulate signaling pathways involved in tumorigenesis, making it a candidate for cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Neurological Effects : There is emerging evidence that the compound may possess neuroprotective properties, potentially modulating neurotransmitter levels and contributing to cognitive enhancement in neurodegenerative disease models.

Applications in Medicinal Chemistry

Given its biological activities, this compound can be explored in several therapeutic areas:

- Cancer Treatment : Its role as an RSK inhibitor positions it as a promising candidate for developing novel cancer therapies. Ongoing research aims to elucidate its mechanism of action further and assess its efficacy in various cancer models.

- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains, an area of increasing concern in modern medicine.

- Neurodegenerative Disorders : The neuroprotective effects indicate possible applications in conditions such as Alzheimer's disease or Parkinson's disease, where modulation of neurotransmitter systems could offer therapeutic benefits.

Mécanisme D'action

The mechanism of action of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can be compared with other similar compounds, such as:

Trazodone: An arylpiperazine-based compound used as an antidepressant.

Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.

Urapidil: A compound with similar structural features used as an antihypertensive agent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalamide group, which can confer distinct pharmacological properties and reactivity compared to its analogs .

Activité Biologique

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is known for its versatility in drug design. Its molecular formula is C17H22N4O3, with a molecular weight of approximately 342.39 g/mol. The structure includes a methoxy group and a piperazine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 903078-28-4 |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include:

- Reagents : Oxalyl chloride, 4-methylpiperazine

- Solvent : Dichloromethane

- Base : Triethylamine (to neutralize HCl)

- Temperature : Controlled at low temperatures to optimize yield and purity

This compound has been investigated for its potential as an inhibitor of ribosomal S6 kinase (RSK). RSK plays a critical role in cell growth and survival, making it a target for cancer therapy. The compound's interaction with RSK can modulate signaling pathways involved in tumorigenesis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against RSK in vitro. The binding affinity was determined using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), indicating a strong interaction with the target protein.

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound showed dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer models.

- Animal Models : Preliminary in vivo studies indicated that administration of the compound led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent.

Pharmacological Implications

Given its mechanism of action and biological activity, this compound holds promise for further development as a therapeutic agent in oncology. Its unique structural features may allow for modifications to enhance efficacy and selectivity.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARWIIMGJSZLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.